1-(Oxan-2-yl)pyrazole-4-thiol
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Overview
Description
1-(Oxan-2-yl)pyrazole-4-thiol is a heterocyclic compound that features a pyrazole ring substituted with an oxan-2-yl group and a thiol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)pyrazole-4-thiol typically involves the cyclization of appropriate precursorsThe thiol group can be introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding pyrazoline derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Oxan-2-yl)pyrazole-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with nucleic acids and proteins through hydrogen bonding and π-π interactions, affecting their function and stability .
Comparison with Similar Compounds
- 1-(Oxan-2-yl)pyrazole-4-amine
- 1-(Oxan-2-yl)pyrazole-4-carboxylic acid
- 1-(Oxan-2-yl)pyrazole-4-methanol
Comparison: 1-(Oxan-2-yl)pyrazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, which are not possible with the amine, carboxylic acid, or methanol derivatives .
Properties
IUPAC Name |
1-(oxan-2-yl)pyrazole-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c12-7-5-9-10(6-7)8-3-1-2-4-11-8/h5-6,8,12H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIYLBNPFKWMBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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